Repressor Binding Affinity: Allolactose vs. IPTG
Allolactose demonstrates significantly higher binding affinity for the lac repressor (LacI) compared to its widely used synthetic analog, IPTG. Studies have shown that allolactose possesses approximately twice the affinity of IPTG for the LacI protein [1]. This increased binding strength translates to more efficient displacement of the repressor from the operator DNA at lower intracellular concentrations, making it a more potent natural inducer.
| Evidence Dimension | Binding Affinity to Lac Repressor |
|---|---|
| Target Compound Data | Relative affinity ~2x higher than IPTG |
| Comparator Or Baseline | IPTG (Isopropyl β-D-1-thiogalactopyranoside) relative affinity baseline |
| Quantified Difference | ~2-fold higher affinity |
| Conditions | In vitro binding assays; purified LacI protein. |
Why This Matters
Higher native binding affinity justifies the selection of allolactose for applications requiring the most sensitive and physiologically relevant induction, such as studies on gene regulation dynamics or when working with weak promoters.
- [1] Kim, H. J., et al. (2020). Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose. Journal of Microbiology and Biotechnology, 30(8), 1124-1131. View Source
